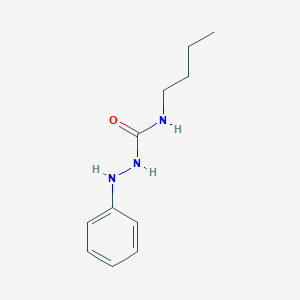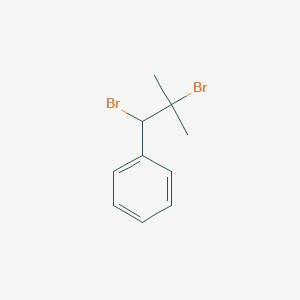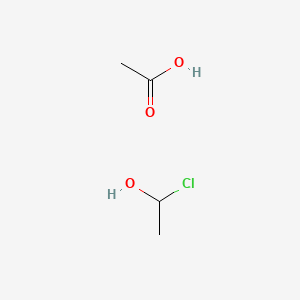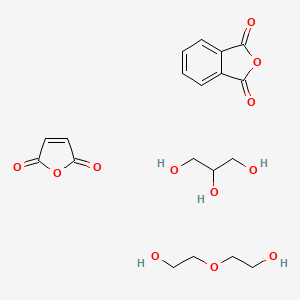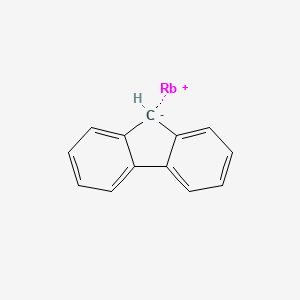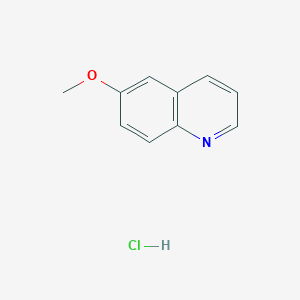
5-Butylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butylpyrimidine: is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The butyl group attached to the pyrimidine ring at position 5 makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrimidine can be achieved through several methods. One common approach involves the reaction of pyrimidine with butyl halides under basic conditions. For example, pyrimidine can react with butyl bromide in the presence of a strong base like sodium hydride to form this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a butylboronic acid derivative reacts with a halogenated pyrimidine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
化学反応の分析
Types of Reactions: 5-Butylpyrimidine undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of pyrimidine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the butyl group, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
科学的研究の応用
Chemistry: 5-Butylpyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers. The compound’s stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-Butylpyrimidine and its derivatives depends on their specific biological targets. In general, pyrimidine compounds can interact with enzymes, receptors, and nucleic acids. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interfere with DNA replication or transcription processes. The molecular targets and pathways involved vary based on the specific structure and functional groups of the compound.
類似化合物との比較
5-Bromopyrimidine: Similar in structure but contains a bromine atom instead of a butyl group.
2,4,6-Tri-tert-butylpyrimidine: Contains three tert-butyl groups and is used as a sterically hindered base in organic synthesis.
Uniqueness: 5-Butylpyrimidine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
特性
CAS番号 |
33115-33-2 |
|---|---|
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC名 |
5-butylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-2-3-4-8-5-9-7-10-6-8/h5-7H,2-4H2,1H3 |
InChIキー |
KKRBHBTYAWYVDY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CN=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


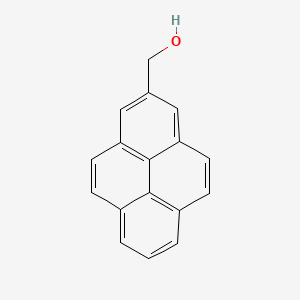
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
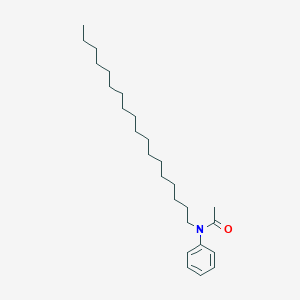
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)


